molecular formula C17H13ClO B3032863 (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone CAS No. 59082-24-5

(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone

Cat. No.: B3032863
CAS No.: 59082-24-5
M. Wt: 268.7 g/mol
InChI Key: OWFGMURBYHPNJK-SDNWHVSQSA-N
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Description

(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone is an organic compound belonging to the class of naphthalenones It is characterized by the presence of a chlorophenyl group attached to a methylene bridge, which is further connected to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone typically involves the condensation of 4-chlorobenzaldehyde with 3,4-dihydro-1(2H)-naphthalenone. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds via the formation of an intermediate enolate, which subsequently undergoes aldol condensation to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorophenyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (E)-3,4-Dihydro-2-((4-bromophenyl)methylene)-1(2H)-naphthalenone
  • (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone
  • (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone

Comparison: (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine atom influences the compound’s reactivity, stability, and potential biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11H,7-8H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFGMURBYHPNJK-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165494
Record name (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59082-24-5, 49545-70-2
Record name (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59082-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-2-((4-chlorophenyl)methylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059082245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(2H)-Naphthalenone,4-dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone

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